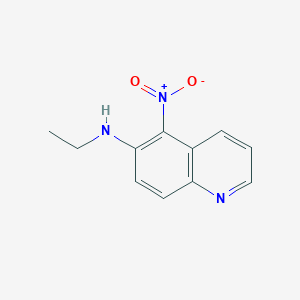

N-Ethyl-5-nitroquinolin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-5-nitroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-12-10-6-5-9-8(4-3-7-13-9)11(10)14(15)16/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXGYCIINZOOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656357 | |

| Record name | N-Ethyl-5-nitroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99601-37-3 | |

| Record name | N-Ethyl-5-nitroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of N-Ethyl-5-nitroquinolin-6-amine"

An In-Depth Technical Guide to the Synthesis and Characterization of N-Ethyl-5-nitroquinolin-6-amine

This guide provides a comprehensive technical overview for the synthesis and characterization of the novel compound, this compound (CAS No. 99601-37-3)[1]. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a proposed synthetic pathway and a detailed analytical workflow to confirm the compound's identity and purity. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating through rigorous characterization.

Introduction and Rationale

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine and primaquine[2][3]. The introduction of substituents onto the quinoline scaffold is a well-established strategy to modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules[4]. N-alkylation of aminoquinolines, in particular, can significantly impact a compound's lipophilicity and its ability to interact with biological targets[4].

The target molecule, this compound, possesses a unique combination of structural features: a quinoline core, a nitro group which is a strong electron-withdrawing group, and an N-ethylamino substituent. The nitro group can influence the electronic properties of the aromatic system and may serve as a handle for further chemical transformations[5][6]. This guide provides a robust framework for the synthesis and definitive characterization of this promising chemical entity.

Proposed Synthesis of this compound

The most direct and logical approach to the synthesis of this compound is the selective N-alkylation of the precursor 5-amino-6-nitroquinoline (CAS No. 35975-00-9)[7][8][9]. This method is favored due to the commercial availability of the starting material and the well-documented reactivity of aminoquinolines in alkylation reactions[10][11].

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

5-Amino-6-nitroquinoline (1.0 eq)

-

Ethyl iodide (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-6-nitroquinoline and anhydrous potassium carbonate.

-

Add anhydrous DMF to the flask to dissolve the starting materials. Stir the mixture for 10-15 minutes at room temperature. The choice of DMF as a solvent is due to its polar aprotic nature, which facilitates Sₙ2 reactions.

-

Slowly add ethyl iodide to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and quench by pouring it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.22 g/mol [12] |

| Appearance | Expected to be a yellow or orange solid[7] |

| Melting Point | To be determined experimentally |

Spectroscopic Data

The following tables outline the expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 | dd | 1H | H-2 | Downfield shift due to proximity to the quinoline nitrogen. |

| ~8.5 | d | 1H | H-4 | Aromatic proton on the pyridine ring. |

| ~7.8 | d | 1H | H-8 | Aromatic proton on the benzene ring. |

| ~7.4 | dd | 1H | H-3 | Aromatic proton on the pyridine ring. |

| ~7.2 | d | 1H | H-7 | Aromatic proton on the benzene ring. |

| ~6.5 | br s | 1H | NH | Broad singlet for the amine proton, may exchange with D₂O. |

| ~3.4 | q | 2H | -CH₂- | Methylene protons of the ethyl group, coupled to the methyl protons. |

| ~1.4 | t | 3H | -CH₃ | Methyl protons of the ethyl group, coupled to the methylene protons. |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 |

| ~150 | C-8a |

| ~148 | C-6 |

| ~145 | C-4 |

| ~135 | C-5 |

| ~130 | C-8 |

| ~125 | C-4a |

| ~122 | C-3 |

| ~120 | C-7 |

| ~40 | -CH₂- |

| ~15 | -CH₃ |

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 3400 | N-H stretch (secondary amine) |

| 2850 - 2960 | C-H stretch (aliphatic) |

| 1580 - 1620 | C=C stretch (aromatic) |

| 1500 - 1550 | N-O stretch (nitro group) |

| 1340 - 1380 | N-O stretch (nitro group) |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z Value | Assignment |

| 218.09 | [M+H]⁺ |

| 240.07 | [M+Na]⁺ |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Nitro Compounds: Nitroaromatic compounds can be toxic and potentially explosive under certain conditions. Avoid heating the compound to high temperatures and protect it from shock.

-

Reagents: Ethyl iodide is a lachrymator and should be handled with care. DMF is a skin irritant and can be absorbed through the skin.

Conclusion

This technical guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of this compound. The proposed N-alkylation of 5-amino-6-nitroquinoline offers a straightforward route to this novel compound. The comprehensive characterization plan, including NMR, FT-IR, and mass spectrometry, will ensure the unambiguous confirmation of the product's structure and purity. This information is intended to empower researchers in their efforts to explore the potential applications of this and related quinoline derivatives in drug discovery and development.

References

- Benchchem.

- BLD Pharm. This compound | 99601-37-3.

- CROCHEM. This compound CAS:99601-37-3 manufacturer & supplier.

-

Fujita, T., & Nishi, H. (2018). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 23(11), 2912. [Link]

-

Gorka, A. P., et al. (2012). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. ACS Medicinal Chemistry Letters, 3(10), 823–827. [Link]

-

Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

Reyes-Melo, K., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1287955. [Link]

- CymitQuimica. 5-Amino-6-nitroquinoline | CAS 35975-00-9.

-

Nishi, H., & Fujita, T. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(16), 3632. [Link]

- International Journal of Pharmaceutical Sciences and Research. (2026).

-

ResearchGate. Synthesis of nitroquinoline derivatives. [Link]

-

NIST. 5-Amino-6-nitroquinoline. [Link]

Sources

- 1. 99601-37-3|this compound|BLD Pharm [bldpharm.com]

- 2. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones [mdpi.com]

- 7. CAS 35975-00-9: 5-Amino-6-nitroquinoline | CymitQuimica [cymitquimica.com]

- 8. 5-Amino-6-nitroquinoline [webbook.nist.gov]

- 9. 5-Amino-6-nitroquinoline CAS#: 35975-00-9 [chemicalbook.com]

- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 12. biosynth.com [biosynth.com]

"predicted properties of N-Ethyl-5-nitroquinolin-6-amine"

An In-depth Technical Guide on the Predicted Properties and Experimental Evaluation of N-Ethyl-5-nitroquinolin-6-amine

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. This guide focuses on a novel, yet uncharacterized derivative: This compound . While direct experimental data for this specific molecule is not available in public literature, its structural features—a quinoline core, a nitro group at the C5 position, and an ethylamino group at C6—allow for a robust, predictive analysis of its chemical, physical, and biological properties. This document serves as a comprehensive roadmap for researchers and drug development professionals, detailing predicted characteristics, proposing a viable synthetic pathway, and outlining a complete workflow for its empirical validation, from initial characterization to biological screening.

Predicted Physicochemical & Spectroscopic Profile

The initial step in evaluating any new chemical entity involves predicting its fundamental properties. These predictions, derived from the known characteristics of its constituent functional groups and parent scaffold, guide synthesis, purification, and formulation development.

Physicochemical Properties

The properties of this compound are predicted based on its structure and comparison with analogs like 5-nitroquinoline and other amino-nitroaromatic compounds.[1][2]

| Property | Predicted Value | Rationale & Commentary |

| Molecular Formula | C₁₁H₁₁N₃O₂ | Derived from the chemical structure. |

| Molecular Weight | 217.23 g/mol | Calculated from the molecular formula. |

| Appearance | Yellow to orange crystalline solid | Nitroaromatic compounds are typically colored. Analogs like 8-nitroquinoline appear as yellow crystalline solids.[1] |

| Calculated LogP | ~2.0 - 2.5 | The quinoline core is hydrophobic (LogP ~2.0). The nitro group slightly increases this, while the polar amine and ethyl group have competing effects. This value suggests moderate lipophilicity and potential for membrane permeability. |

| Solubility | Low in water; Soluble in organic solvents (DMSO, DMF, Chloroform, Ethanol) | The hydrophobic quinoline ring and nitro group limit aqueous solubility.[1] Good solubility is expected in common organic solvents, facilitating experimental work. |

| Hydrogen Bond Donors | 1 (from the amine -NH) | |

| Hydrogen Bond Acceptors | 4 (2 from nitro O, 1 from amine N, 1 from quinoline N) | |

| Lipinski's Rule of Five | Compliant | The predicted properties (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) suggest good potential for oral bioavailability. |

Predicted Spectroscopic Signatures

Spectroscopic analysis is essential for unambiguous structural confirmation following synthesis. The predicted spectra for this compound are as follows:

-

¹H NMR (in CDCl₃, 500 MHz):

-

Quinoline Protons (4H): Multiple signals expected in the aromatic region (δ 7.5-9.0 ppm). The proton at C4, adjacent to the quinoline nitrogen, will likely be the most deshielded. Protons on the nitro-bearing ring will also be downfield.

-

Amine Proton (1H): A broad singlet, potentially around δ 5.0-6.0 ppm, which may exchange with D₂O.

-

Ethyl Protons (-CH₂-CH₃): A quartet for the methylene group (-CH₂) around δ 3.4-3.6 ppm and a triplet for the methyl group (-CH₃) around δ 1.3-1.5 ppm.

-

-

¹³C NMR (in CDCl₃, 125 MHz):

-

Quinoline Carbons (9C): Nine distinct signals in the aromatic region (δ 110-160 ppm). Carbons directly attached to the nitro group (C5) and amino group (C6) will be significantly affected.

-

Ethyl Carbons (2C): Two signals in the aliphatic region, corresponding to the -CH₂ (~δ 40-45 ppm) and -CH₃ (~δ 14-16 ppm) groups.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

N-H Stretch: A moderate band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks observed above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks observed just below 3000 cm⁻¹.

-

NO₂ Stretch: Two strong, characteristic absorptions: asymmetric stretch around 1550-1520 cm⁻¹ and symmetric stretch around 1360-1330 cm⁻¹.

-

C=C/C=N Stretch (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

-

-

Mass Spectrometry (ESI+):

-

Molecular Ion Peak [M+H]⁺: A prominent peak expected at m/z 218.09, corresponding to the protonated molecule.

-

Proposed Synthesis and Characterization Workflow

A logical and efficient synthetic strategy is paramount. We propose a multi-step synthesis starting from a commercially available precursor, followed by a rigorous characterization workflow to ensure purity and structural integrity.

Proposed Synthetic Pathway

A plausible route involves the ethylamination of a suitable halo-nitroquinoline precursor. The synthesis of 6-chloro-5-nitroquinoline has been described in the literature, providing a reliable starting point.

Caption: Proposed synthesis of the target molecule via SNAr reaction.

Detailed Synthesis Protocol

Objective: To synthesize this compound from 6-chloro-5-nitroquinoline.

Materials:

-

6-chloro-5-nitroquinoline (1.0 eq)

-

Ethylamine (2.0-3.0 eq, solution in THF or EtOH)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with 6-chloro-5-nitroquinoline (1.0 eq) and potassium carbonate (2.0 eq), add anhydrous DMSO.

-

Add ethylamine solution (2.0-3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid via flash column chromatography (silica gel), using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization and Purity Workflow

This workflow ensures the synthesized compound is structurally correct and meets the high purity standards required for biological testing.

Caption: Workflow for structural confirmation and purity analysis.

Predicted Biological Activities and Validation

The structural motifs within this compound suggest several promising avenues for biological activity. Quinoline derivatives are known to possess a wide range of therapeutic properties, including anticancer, antibacterial, and antimalarial effects.[3]

Anticancer Potential

-

Mechanism of Action Hypothesis:

-

DNA Intercalation: The planar quinoline ring system is a classic DNA intercalating scaffold, capable of inserting between DNA base pairs, disrupting replication and transcription, and ultimately inducing apoptosis.

-

Bioreductive Activation: The nitro group can be reduced by cellular reductases (e.g., cytochrome P450 reductase), particularly under the hypoxic conditions found in solid tumors. This reduction can generate reactive nitroso and hydroxylamino intermediates and reactive oxygen species (ROS), leading to cellular damage.[4]

-

Enzyme Inhibition: Many quinoline derivatives are known to inhibit key cellular enzymes like topoisomerases or protein kinases.[5]

-

Caption: Hypothesized anticancer mechanisms of action.

Proposed In Vitro Anticancer Assays

Protocol 1: MTT Cytotoxicity Assay

-

Objective: To determine the concentration-dependent cytotoxic effect on cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with DMSO or a suitable solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Antibacterial Potential

-

Rationale: The 8-hydroxyquinoline analog, nitroxoline (5-nitro-8-hydroxyquinoline), is a known antibacterial agent used for urinary tract infections.[6] It functions by chelating essential metal ions required for bacterial enzyme function. While our target molecule lacks the 8-hydroxyl group for strong chelation, the nitroquinoline core itself can exhibit antibacterial properties.[3]

Proposed In Vitro Antibacterial Assay

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the minimum concentration of the compound that inhibits visible bacterial growth.

-

Methodology:

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) to a final concentration of ~5 x 10⁵ CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound in which there is no visible turbidity.

-

Predicted Safety Profile and Handling

Disclaimer: This is a predicted safety profile. The compound has not been fully tested. All handling should be performed by trained personnel in a controlled laboratory setting.

Based on SDS information for related nitroaromatic and aminoquinoline compounds, this compound should be handled with caution.

-

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2]

-

Irritation: May cause skin and serious eye irritation.

-

Sensitization: May cause an allergic skin reaction.[7]

-

Long-Term Effects: Suspected of causing genetic defects or cancer. Nitroaromatic compounds are often mutagenic.[2]

-

-

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound represents a novel chemical entity with significant, predictable potential as a lead compound in drug discovery. Its structural features strongly suggest a profile conducive to anticancer and antibacterial activity, likely mediated by DNA interaction and bioreductive activation. This guide provides a comprehensive framework for its synthesis, rigorous characterization, and systematic biological evaluation. The detailed protocols and predictive analyses herein are designed to empower research and development teams to efficiently unlock the therapeutic potential of this promising molecule.

References

- An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. Benchchem.

- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar

- 8-Nitroquinoline | Solubility of Things.

- Application Notes & Protocols: Experimental Design for Testing Quinoline-Based Drug Candid

- 8-Nitroquinoline | C9H6N2O2 | CID 11830.

- 5-Nitroquinoline | C9H6N2O2 | CID 11829.

- Physical properties of 2-nitroquinoline (melting point, solubility). Benchchem.

- Synthesis and Characterization of Some New Quinoline Derivatives Derived

- Protocol for the synthesis of quinoline derivatives.

- SAFETY D

- N-Ethyl-5-nitroquinolin-8-amine. CHIRALEN.

- A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).

- 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. Benchchem.

- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.

- N-Ethyl-5-nitroquinolin-8-amine. BLD Pharm.

- N-ethyl-3-methyl-8-nitroisoquinolin-5-amine. Chemazone.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Nitroxoline (CAS 4008-48-4). Cayman Chemical.

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.

- Technology of Preparing 8Hydroxy5-nitroquinoline.

- 6-Nitroquinoxalin-5-amine | C8H6N4O2 | CID 13177513.

- Technology of preparation of 8-hydroxy-5-nitroquinoline.

- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.

- Synthesis of nitroquinoline derivatives 9.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar.

- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.

- 5-Nitro-8-hydroxyquinoline. ChemBK.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Whitepaper: A Multi-technique Approach to the Structural Elucidation of N-Ethyl-5-nitroquinolin-6-amine

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth protocol for the structural elucidation of a putative novel compound, N-Ethyl-5-nitroquinolin-6-amine. As this molecule is not yet described in the scientific literature, this document serves as a prospective guide, outlining the rigorous, multi-technique analytical workflow required to move from a proposed structure to a fully validated molecular identity. We detail a logical sequence of orthogonal analytical techniques—from foundational mass analysis to advanced 2D NMR and definitive X-ray crystallography—providing both the theoretical rationale and practical, step-by-step protocols essential for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Quinoline and its derivatives are a vital class of heterocyclic compounds, forming the structural backbone of numerous pharmaceuticals, including well-known antimalarial drugs. The precise substitution pattern on the quinoline ring is critical, as it profoundly influences the molecule's biological activity and physicochemical properties. Therefore, when a new derivative like this compound is synthesized, its proposed structure must be verified with absolute certainty.

This guide champions an orthogonal analytical strategy, where each technique provides an independent layer of evidence. By combining data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, extensive 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography, we construct a self-validating system that leaves no ambiguity.

The overall workflow is designed to systematically answer fundamental questions about the molecule:

-

What is its elemental composition? (HRMS)

-

What functional groups are present? (FTIR)

-

How are the atoms connected? (1D & 2D NMR)

-

What is the definitive 3D arrangement in space? (X-ray Crystallography)

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end Figure 1: Orthogonal workflow for structural elucidation.

Foundational Analysis: Molecular Formula Determination

The first and most critical step is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides mass measurements with enough precision (typically to four or more decimal places) to determine a unique molecular formula.[1][2][3]

Expected Data

For the proposed structure of this compound (C₁₁H₁₁N₃O₂), we can calculate the theoretical exact mass of its protonated molecular ion [M+H]⁺.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Nominal Mass | 217 |

| Monoisotopic Mass | 217.0851 |

| Calculated Exact Mass [M+H]⁺ | 218.0924 |

Table 1: Theoretical Mass Data for this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an HRMS instrument such as a Q-TOF, Orbitrap, or FT-ICR mass spectrometer.[1]

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode to generate the [M+H]⁺ ion.

-

Analysis: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Processing: The instrument software will compare the measured m/z of the most intense peak in the isotopic cluster to the theoretical exact mass. A mass accuracy of <5 ppm is required for confident formula assignment.[4]

A successful result—an observed mass of ~218.0924 within 5 ppm error—provides strong evidence for the molecular formula C₁₁H₁₁N₃O₂.[5]

Functional Group Identification: Vibrational Spectroscopy

Once the molecular formula is established, Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups proposed in the structure. This is a rapid, non-destructive technique that probes the vibrational modes of chemical bonds.

Expected Data

The structure of this compound contains several characteristic functional groups that will produce distinct absorption bands in the IR spectrum.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch (CH₃, CH₂) | 2980 - 2850 | Medium |

| Aromatic C=C/C=N | Ring Stretches | 1620 - 1450 | Medium-Strong |

| Nitro Group (NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro Group (NO₂) | Symmetric Stretch | 1370 - 1330 | Strong |

| Aromatic C-N | C-N Stretch | 1335 - 1250 | Strong |

Table 2: Predicted FTIR Absorption Bands.[6][7][8]

The presence of a sharp N-H stretch around 3330 cm⁻¹ and two very strong bands for the nitro group are key diagnostic markers.[7][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Collect a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum to identify the key absorption bands and compare them with the expected values.

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are required to unambiguously piece together the molecular puzzle.[10]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H2 | ~8.8 | dd | 1H | Deshielded by adjacent N and ring current. |

| H4 | ~8.6 | dd | 1H | Deshielded by ring current. |

| H3 | ~7.5 | dd | 1H | Typical aromatic proton on quinoline. |

| H8 | ~7.8 | d | 1H | Deshielded by peri-effect of N lone pair. |

| H7 | ~7.3 | d | 1H | Ortho-coupled to H8. |

| NH | ~6.0 | br s | 1H | Broad signal, exchangeable with D₂O. |

| -CH₂- | ~3.4 | q | 2H | Methylene protons coupled to methyl group. |

| -CH₃ | ~1.4 | t | 3H | Methyl protons coupled to methylene group. |

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum indicates the number of unique carbon environments. A DEPT-135 experiment would further distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

| Carbon Assignment | Predicted δ (ppm) |

| C9 (C4a) | ~148 |

| C10 (C8a) | ~145 |

| C2 | ~150 |

| C4 | ~136 |

| C6 | ~135 |

| C5 | ~130 |

| C8 | ~129 |

| C3 | ~122 |

| C7 | ~115 |

| -CH₂- | ~40 |

| -CH₃ | ~15 |

Table 4: Predicted ¹³C NMR Chemical Shifts. Note: Quaternary carbons C5, C6, C9, C10 will not appear in a DEPT-135 spectrum.

2D NMR for Unambiguous Assignments

While 1D NMR provides a wealth of information, 2D NMR experiments are essential to confirm the connectivity.[11][12]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, primarily through 2 or 3 bonds. It is expected to show a clear correlation between the methylene quartet (~3.4 ppm) and the methyl triplet (~1.4 ppm), confirming the ethyl fragment. It will also show correlations between adjacent aromatic protons (e.g., H7-H8, H2-H3, H3-H4).[13]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides a direct link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for proving the overall structure. It shows correlations between protons and carbons over 2-3 bonds.[12] Key expected HMBC correlations would be:

-

-CH₂- protons (~3.4 ppm) to C6: This proves the ethyl group is attached to the nitrogen at position 6.

-

NH proton (~6.0 ppm) to C6 and C5: Confirms the amine position.

-

H4 proton (~8.6 ppm) to C5: Confirms the position of the nitro group at C5.

-

H7 proton (~7.3 ppm) to C5: Further confirms the C5 substitution.

-

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [penwidth=1.5];

} end Figure 2: Key HMBC correlations confirming substituent positions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a DEPT-135 spectrum.

-

-

2D Spectra Acquisition: Following standard instrument protocols[14][15][16], acquire the following 2D spectra:

-

gCOSY (gradient-selected Correlation Spectroscopy).

-

gHSQC (gradient-selected Heteronuclear Single Quantum Coherence).

-

gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation).

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals by systematically analyzing the correlations from the COSY, HSQC, and HMBC spectra.

Definitive 3D Structure: X-ray Crystallography

While the combination of MS and NMR provides a definitive constitutional assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure.[17][18][19] It provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.[17]

Rationale

This technique is considered the "gold standard" for structural determination.[20][21] If a single crystal of sufficient quality can be grown, the resulting electron density map provides a direct image of the molecular structure, confirming the connectivity and spatial arrangement of every atom, leaving no room for doubt.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling). Crystals should be at least 20 µm in all dimensions.[20]

-

Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu) and a detector.[20] The crystal is cooled (typically to 100 K) and rotated in the X-ray beam while thousands of diffraction images are collected.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, and "refined" to achieve the best fit between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated based on refinement statistics (e.g., R-factor) and is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Conclusion

The structural elucidation of a novel compound such as this compound demands a rigorous and systematic application of modern analytical techniques. By following the workflow presented in this guide—beginning with the confirmation of the molecular formula by HRMS, identifying functional groups with FTIR, meticulously mapping atomic connectivity through a suite of 1D and 2D NMR experiments, and finally, obtaining definitive proof with X-ray crystallography—a researcher can establish the molecular structure with the highest degree of scientific certainty. This multi-faceted, orthogonal approach ensures data integrity and provides the unassailable structural foundation required for further research and development.

References

- Vertex AI Search. (n.d.). What is high-resolution mass spectrometry for determining molecular formulas?

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?

- Excillum. (n.d.). Small molecule crystallography.

- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- METRIC - Office of Research and Innovation. (n.d.). Small Molecule X-ray Crystallography.

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.

- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Quinolines.

- University of Queensland. (n.d.). Small molecule X-ray crystallography.

- ACS Publications. (n.d.). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter.

- Chemistry LibreTexts. (2014, August 18). High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.

- Diamond Light Source. (n.d.). Small Molecule X-ray Crystallography.

- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.

- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry.

- BenchChem. (2025). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.

- BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.

- PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.

- YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry.

- Bruker. (n.d.). Basic 2D NMR experiments.

- Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.

- ResearchGate. (n.d.). 1H NMR chemical shifts of aromatic protons of compounds 8-21.

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- PubMed Central. (n.d.). Theoretical NMR correlations based Structure Discussion.

- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- University of Notre Dame. (2022, March 22). Manualy Setting up 2D experiments.

- PubMed Central. (2021, March 25). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen.

- ChemicalBook. (n.d.). 6-NITROQUINOLINE(613-50-3) 13C NMR spectrum.

- SpectraBase. (n.d.). 7-Nitroquinoline - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.

- Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

- ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of....

- SpectraBase. (n.d.). 8-Nitroquinoline - Optional[13C NMR] - Chemical Shifts.

- Emerald Cloud Lab. (2025, September 17). ExperimentNMR2D Documentation.

- Emory University. (2011, April 14). 1D and 2D NMR.

- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- University of Calgary. (n.d.). IR: amines.

- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3).

- Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

- Illinois State University. (n.d.). Infrared Spectroscopy.

- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

- London South Bank University. (2001). Studies of novel nitro-substituted nitrogen heterocyclic compounds.

- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

Sources

- 1. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry [chem.ucla.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emerypharma.com [emerypharma.com]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. chemistry.uoc.gr [chemistry.uoc.gr]

- 15. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]

- 16. ulethbridge.ca [ulethbridge.ca]

- 17. rigaku.com [rigaku.com]

- 18. excillum.com [excillum.com]

- 19. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 20. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 21. diamond.ac.uk [diamond.ac.uk]

A Technical Guide to the Spectroscopic Characterization of N-Ethyl-5-nitroquinolin-6-amine

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, N-Ethyl-5-nitroquinolin-6-amine. As direct experimental data for this specific molecule is not widely available in peer-reviewed literature, this document synthesizes established spectroscopic principles with data from closely related analogs to present a predictive analytical profile. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to identify, characterize, and assess the purity of this and structurally similar compounds.

Introduction: The Significance of this compound

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The strategic placement of a nitro group at the 5-position and an ethylamino group at the 6-position is anticipated to modulate the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its pharmacological profile. Accurate and unambiguous structural confirmation through spectroscopic methods is a cornerstone of the drug discovery and development process, ensuring the integrity of subsequent biological and toxicological evaluations.

This guide will delve into the three primary spectroscopic techniques for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the theoretical underpinnings, present a detailed experimental protocol, and provide an expert interpretation of the predicted spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton in the molecule. The electron-withdrawing nature of the nitro group and the quinoline nitrogen, combined with the electron-donating effect of the ethylamino group, will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | ~4.5, ~1.5 |

| H-3 | 7.6 - 7.8 | dd | ~8.5, ~4.5 |

| H-4 | 8.6 - 8.8 | dd | ~8.5, ~1.5 |

| H-7 | 7.2 - 7.4 | d | ~9.0 |

| H-8 | 8.0 - 8.2 | d | ~9.0 |

| NH | 6.5 - 7.0 | t | ~5.5 |

| CH₂ (ethyl) | 3.3 - 3.5 | q | ~7.0 |

| CH₃ (ethyl) | 1.2 - 1.4 | t | ~7.0 |

-

Aromatic Region: The protons on the quinoline ring (H-2, H-3, H-4, H-7, and H-8) are expected to appear in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the aromatic system. The exact chemical shifts are influenced by the substituents.

-

Aliphatic Region: The ethyl group protons will be found in the upfield region. The methylene (CH₂) protons will appear as a quartet due to coupling with the three methyl (CH₃) protons, which in turn will be a triplet.

-

Amine Proton: The N-H proton of the secondary amine is expected to show a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable and is sensitive to solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 135 - 137 |

| C-4a | 125 - 127 |

| C-5 | 140 - 142 |

| C-6 | 145 - 147 |

| C-7 | 115 - 117 |

| C-8 | 128 - 130 |

| C-8a | 148 - 150 |

| CH₂ (ethyl) | 38 - 40 |

| CH₃ (ethyl) | 14 - 16 |

Experimental Protocol for NMR Spectroscopy

A generalized procedure for acquiring NMR spectra of quinoline derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition of 16-32 scans for adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Employ a proton-decoupled pulse sequence.

-

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio.

-

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to display several key absorption bands that confirm the presence of the nitro, amine, and aromatic functionalities.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3350 - 3310 | Medium |

| C-H Stretch (aromatic) | > 3000 | Medium to Weak |

| C-H Stretch (aliphatic) | 2980 - 2850 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1300 | Strong |

| C=N and C=C Stretches (ring) | 1600 - 1450 | Medium to Strong |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

| N-H Wag (secondary amine) | 910 - 665 | Strong, Broad |

-

Nitro Group: The most characteristic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the NO₂ group.

-

Amine Group: A single, medium-intensity band in the 3350-3310 cm⁻¹ region is indicative of the N-H stretch of a secondary amine.[1] The strong C-N stretch of the aromatic amine and the broad N-H wag are also key identifiers.[1]

-

Quinoline Ring: A series of bands in the 1600-1450 cm⁻¹ region will arise from the C=C and C=N stretching vibrations within the quinoline core. Aromatic C-H stretching will be observed above 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an IR spectrum of a solid sample is as follows:

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Press the resulting powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan over a typical range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment prior to running the sample to subtract atmospheric H₂O and CO₂ absorptions.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₁H₁₁N₃O₂), the expected molecular weight is approximately 217.23 g/mol .

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak should be observed at an m/z (mass-to-charge ratio) of 217.

-

Fragmentation Pattern: Nitroaromatic compounds often exhibit characteristic fragmentation pathways. Key expected fragments for this compound include:

-

Loss of the nitro group (NO₂•, 46 Da): A peak at m/z 171.

-

Loss of nitric oxide (NO•, 30 Da): A peak at m/z 187.

-

Loss of the ethyl group (•CH₂CH₃, 29 Da): A peak at m/z 188.

-

Alpha-cleavage of the ethylamino group (loss of •CH₃, 15 Da): A peak at m/z 202.

-

Caption: Predicted fragmentation pathways in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or coupled to a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation, while softer techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for confirming the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS. While this guide presents a predictive spectroscopic profile based on established principles and data from analogous compounds, it provides a robust framework for researchers to interpret experimental data. The predicted chemical shifts, absorption frequencies, and fragmentation patterns serve as a reliable benchmark for the confirmation of synthesis and the assessment of purity for this and related quinoline derivatives, thereby upholding the principles of scientific integrity in drug discovery and development.

References

- BenchChem. Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.

- BenchChem. An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties.

- BenchChem. Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.

- University of Calgary. IR Spectroscopy Tutorial: Amines.

-

PubChem. 6-Nitroquinoline. [Link]

-

PubChem. 5-Nitroquinoline. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

Sources

An In-depth Technical Guide to N-Ethyl-5-nitroquinolin-6-amine (CAS No. 99601-37-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: Specific experimental data for N-Ethyl-5-nitroquinolin-6-amine is limited in publicly available literature. This guide has been compiled by leveraging established chemical principles and data from structurally related quinoline derivatives to provide a comprehensive and predictive technical overview for research and development purposes.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 99601-37-3 , is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties[1][2][3]. The presence of a nitro group, an amino group, and an ethyl substituent on the quinoline core of this particular molecule suggests a rich chemical landscape for exploration and potential for diverse pharmacological applications. This guide provides a detailed technical overview of its chemical properties, a plausible synthetic route, predicted spectroscopic characteristics, potential applications in drug discovery, and essential safety protocols.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₁N₃O₂ | Based on the chemical structure. |

| Molecular Weight | 217.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a yellow to orange solid | Nitroaromatic compounds are often colored. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The aromatic quinoline core and the nitro group contribute to hydrophobicity, while the amino group may offer some limited aqueous solubility. |

| Lipophilicity (logP) | Moderately lipophilic | The ethyl group and the quinoline ring increase lipophilicity, which is a key factor for cell membrane permeability[4]. |

| pKa | The quinoline nitrogen is weakly basic, and the exocyclic amino group is also basic. The nitro group is electron-withdrawing, which will decrease the basicity of both nitrogen atoms compared to unsubstituted quinoline. | The electronic effects of substituents significantly influence the pKa of quinolines. |

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized in a multi-step process, starting from a suitable quinoline precursor.

Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Amino-5-nitroquinoline

The synthesis of 6-amino-5-nitroquinoline can be achieved through the nitration of 6-aminoquinoline. The amino group is ortho-, para-directing; however, under strong acidic conditions, the amino group will be protonated, and the directing effect will be altered. A more controlled approach would be to protect the amino group before nitration, followed by deprotection. An alternative and more direct route is the reduction of a dinitro precursor. A common method for the synthesis of 6-aminoquinolines is the Skraup–Doebner–Von Miller reaction, followed by reduction of a nitro group if a nitrated starting material is used[5]. For the purpose of this guide, we will consider the direct nitration of 6-aminoquinoline as a potential, albeit challenging, step. A more reliable method would be the reduction of 5,6-dinitroquinoline.

Protocol:

-

To a solution of 6-aminoquinoline in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5°C.

-

The reaction mixture is stirred at low temperature for several hours and then carefully poured onto crushed ice.

-

The solution is neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the product.

-

The crude 6-amino-5-nitroquinoline is filtered, washed with water, and purified by recrystallization or column chromatography.

Step 2: N-Alkylation to Yield this compound

The final step involves the selective N-alkylation of the 6-amino group.

Protocol:

-

6-Amino-5-nitroquinoline is dissolved in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine) is added to the solution.

-

Ethyl iodide is added dropwise, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by column chromatography.

Spectroscopic Characterization: Predicted Data

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

| Technique | Predicted Spectral Features |

| ¹H NMR | - Aromatic protons on the quinoline ring (δ 7.0-9.0 ppm). The electron-withdrawing nitro group will cause a downfield shift of adjacent protons. - A quartet for the methylene protons (-CH₂-) of the ethyl group (δ 3.0-3.5 ppm). - A triplet for the methyl protons (-CH₃) of the ethyl group (δ 1.2-1.5 ppm). - A broad singlet for the amine proton (-NH-), which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons of the quinoline ring (δ 110-160 ppm). Carbons attached to the nitro and amino groups will show characteristic shifts. - Methylene carbon of the ethyl group (δ ~40 ppm). - Methyl carbon of the ethyl group (δ ~15 ppm). |

| IR Spectroscopy | - N-H stretching vibration of the secondary amine (around 3300-3400 cm⁻¹). - Asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). - C-H stretching of the aromatic ring and the ethyl group. - C=C and C=N stretching vibrations of the quinoline ring (1400-1600 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 217.23. - Fragmentation patterns corresponding to the loss of the ethyl group, the nitro group, and other characteristic fragments of the quinoline ring. |

Reactivity and Potential for Further Derivatization

The chemical structure of this compound offers several sites for further chemical modification, making it a versatile scaffold for creating a library of compounds for drug discovery.

Chemical Reactivity Diagram

Sources

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

N-Ethyl-5-nitroquinolin-6-amine: A Scaffolding for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The diverse pharmacological profiles of quinoline derivatives stem from the versatility of substituting various functional groups onto the core bicyclic structure, which significantly influences their mechanism of action, potency, and selectivity. This guide focuses on the untapped potential of a specific, lesser-explored derivative: N-Ethyl-5-nitroquinolin-6-amine .

This molecule possesses a unique combination of structural motifs that suggest significant therapeutic promise. The 5-nitro group, in particular, positions this compound as a prime candidate for development as a hypoxia-activated prodrug, a cutting-edge approach in cancer therapy that targets the low-oxygen microenvironment of solid tumors.[3][4] Furthermore, the 6-aminoquinoline core is a recognized pharmacophore in various bioactive compounds, and the N-ethyl substitution can modulate physicochemical properties to enhance cell permeability and target engagement.[5][6]

This document serves as a comprehensive technical guide for researchers, providing a scientifically grounded framework for investigating the potential research applications of this compound. We will delve into a plausible synthetic route, propose detailed experimental workflows for its evaluation as an anticancer and antibacterial agent, and provide insights into its structure-activity relationships based on established principles of medicinal chemistry.

Proposed Synthesis of this compound

Experimental Protocol: A Two-Step Synthesis

Step 1: Nitration of 6-aminoquinoline to yield 6-amino-5-nitroquinoline

This step introduces the crucial nitro group at the 5-position of the quinoline ring.

-

Materials: 6-aminoquinoline, fuming nitric acid, concentrated sulfuric acid, ice bath, standard laboratory glassware.

-

Procedure:

-

In a round-bottom flask, dissolve 6-aminoquinoline in concentrated sulfuric acid, maintaining the temperature at 0-5°C using an ice bath.

-

Slowly add fuming nitric acid dropwise to the solution while stirring vigorously. The temperature should be carefully monitored and maintained below 10°C.

-

After the addition is complete, continue stirring at 0-5°C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 6-amino-5-nitroquinoline.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

-

Step 2: N-Ethylation of 6-amino-5-nitroquinoline to yield this compound

This step introduces the ethyl group to the amino function at the 6-position. Reductive amination is a suitable method for this transformation.[7]

-

Materials: 6-amino-5-nitroquinoline, acetaldehyde, sodium triacetoxyborohydride (or another suitable reducing agent), dichloromethane (DCM), standard laboratory glassware.

-

Procedure:

-

Dissolve 6-amino-5-nitroquinoline in anhydrous DCM in a round-bottom flask.

-

Add acetaldehyde (in slight excess) to the solution and stir at room temperature for 1-2 hours to form the corresponding imine intermediate.

-

Slowly add sodium triacetoxyborohydride to the reaction mixture in portions.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Potential Research Application I: A Hypoxia-Activated Anticancer Prodrug

Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[3] Hypoxic tumor cells are notoriously resistant to conventional chemotherapy and radiotherapy.[4] However, the hypoxic microenvironment presents a unique opportunity for targeted drug delivery through the use of hypoxia-activated prodrugs (HAPs).[3][4] These are inactive compounds that are selectively activated to their cytotoxic form by enzymes, such as nitroreductases, which are overexpressed in hypoxic conditions.[8][9]

The 5-nitroquinoline moiety of this compound makes it an excellent candidate for a HAP. The underlying principle is that under hypoxic conditions, nitroreductase enzymes can reduce the nitro group to a highly reactive hydroxylamine or amine, which can then induce cell death.[8][10][11][12]

Proposed Mechanism of Action

We hypothesize that this compound can act as a bioreductive prodrug. In the hypoxic tumor microenvironment, overexpressed nitroreductases will reduce the 5-nitro group. This reduction is expected to generate a cytotoxic species that can crosslink DNA or generate reactive oxygen species, leading to cancer cell death.

Caption: Proposed mechanism of activation for this compound as a hypoxia-activated prodrug.

Experimental Workflow for Evaluation

A systematic evaluation of this compound as a HAP would involve a series of in vitro and in vivo experiments.

Caption: Experimental workflow for evaluating the anticancer potential of this compound.

Detailed In Vitro Protocols:

-

Cell Viability Assays:

-

Culture selected cancer cell lines under both normoxic (21% O2) and hypoxic (1% O2) conditions.

-

Treat cells with a range of concentrations of this compound for 48-72 hours.

-

Assess cell viability using standard assays like MTT or SRB.

-

Expected Outcome: Significantly lower IC50 values under hypoxic conditions compared to normoxic conditions, indicating hypoxia-selective cytotoxicity.

-

-

Nitroreductase Dependence:

-

Utilize cell lines with varying levels of nitroreductase expression or genetically engineer cells to overexpress or knockdown specific nitroreductases.

-

Perform cytotoxicity assays to determine if the hypoxia-selective effect correlates with nitroreductase activity.

-

-

Mechanism of Action Studies:

-

Apoptosis Assays: Use flow cytometry with Annexin V/Propidium Iodide staining to determine if the compound induces apoptosis.

-

DNA Damage Analysis: Perform comet assays or γ-H2AX staining to assess for DNA damage.

-

Western Blotting: Analyze the expression of key proteins involved in apoptosis (e.g., caspases, Bax, Bcl-2) and DNA damage response pathways.[13]

-

In Vivo Xenograft Studies:

-

Establish subcutaneous tumors in immunodeficient mice using a suitable cancer cell line.

-

Once tumors reach a palpable size, randomize mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) and monitor tumor volume and animal body weight regularly.

-

At the end of the study, perform histological analysis of tumors and major organs to assess efficacy and toxicity.

Potential Research Application II: A Novel Antibacterial Agent

The quinoline core is a well-established scaffold for antibacterial agents, with the fluoroquinolone class being a prominent example.[5] These drugs typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While the 6-fluoro substituent is common in many potent quinolones, studies have shown that a 6-amino group can also confer significant antibacterial activity.[5]

The combination of the 6-amino group and the overall quinoline structure in this compound suggests it may possess antibacterial properties worth investigating.

Proposed Target and Mechanism

The primary hypothesized target for the antibacterial activity of this compound is the bacterial DNA gyrase. The N-ethyl group may influence the binding affinity and spectrum of activity against different bacterial species.

Experimental Workflow for Antibacterial Screening

A standard workflow for evaluating the antibacterial potential of a new compound involves determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria, followed by mechanistic studies.

Caption: Workflow for evaluating the antibacterial activity of this compound.

Detailed Protocols:

-

MIC and MBC Determination:

-

Use the broth microdilution method to determine the MIC of this compound against a panel of bacteria, including strains of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Enterococcus faecalis.

-

For compounds showing bacteriostatic activity (inhibition of growth), determine the MBC to assess bactericidal (killing) activity.

-

-

DNA Gyrase Inhibition Assay:

-

Perform a supercoiling inhibition assay using purified bacterial DNA gyrase to determine if the compound directly inhibits this enzyme.

-

-

Time-Kill Kinetic Assays:

-

Evaluate the rate of bacterial killing by incubating bacteria with the compound at concentrations above the MIC and measuring the number of viable cells over time.

-

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound will be dictated by the interplay of its key structural features. Based on existing literature on quinoline derivatives, we can infer the potential contribution of each moiety.[13][14][15][16]

| Structural Feature | Position | Potential Contribution to Biological Activity |

| Nitro Group | 5 | - Essential for bioreductive activation in hypoxic environments. - Electron-withdrawing nature can influence the overall electronic properties of the quinoline ring. |

| Amino Group | 6 | - Can act as a hydrogen bond donor, potentially interacting with biological targets. - Known to be compatible with antibacterial activity in quinolones.[5] |

| N-Ethyl Group | 6 | - Increases lipophilicity, which may enhance cell membrane permeability. - Can influence the binding affinity and selectivity for target enzymes.[6] |

| Quinoline Core | - | - A privileged scaffold that can intercalate into DNA or bind to enzyme active sites. |

Conclusion and Future Directions

This compound represents a promising yet underexplored molecule with significant potential for development as a novel therapeutic agent. The presence of the 5-nitro group makes it a particularly attractive candidate for investigation as a hypoxia-activated anticancer prodrug, a strategy that could address the challenge of treating drug-resistant tumors. Furthermore, its 6-aminoquinoline core warrants investigation into its potential as an antibacterial agent.

The experimental frameworks outlined in this guide provide a clear and scientifically rigorous path for elucidating the biological activities of this compound. Future research should focus on a systematic SAR study by synthesizing analogs with modifications to the N-alkyl chain and substitutions on the quinoline ring to optimize potency and selectivity. Successful development of this compound or its derivatives could lead to a new class of targeted therapies for cancer and infectious diseases.

References

-

Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology. 2024. [Link]

-

Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology. 2024. [Link]

-

Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. RSC Publishing. 2025. [Link]

-

Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. Sensors & Diagnostics (RSC Publishing). 2025. [Link]

-

Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. ResearchGate. 2025. [Link]

-

6-Aminoquinolones: a new class of quinolone antibacterials? PubMed. [Link]

-

Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. National Institutes of Health. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. 2025. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. 2025. [Link]

-

Hypoxia-activated prodrug. Wikipedia. [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. [Link]

-

Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. PubMed Central. [Link]

-

(PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. 2025. [Link]

-

Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences. 2026. [Link]

-

Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction. Chemical Communications (RSC Publishing). [Link]

-

Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. 2019. [Link]

-

Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

-

Synthesis of aminoquinolines 5a–x in two steps. ResearchGate. [Link]

-